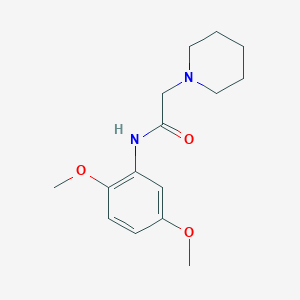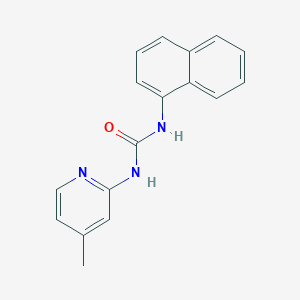![molecular formula C13H15NO2S2 B4423983 N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4423983.png)
N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide
Descripción general
Descripción
N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide, also known as NSC 707545 or Tolfenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in the 1960s and has since been used in various scientific research studies.
Mecanismo De Acción
Tolfenamic acid works by inhibiting the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins. This results in a decrease in pain and inflammation. Tolfenamic acid has also been shown to have an effect on calcium channels, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Tolfenamic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have an effect on ion channels, including calcium channels. Tolfenamic acid has been shown to have an effect on cell proliferation and apoptosis, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tolfenamic acid in lab experiments is its anti-inflammatory and analgesic properties, which make it useful for studying pain and inflammation. Another advantage is its anticancer properties, which make it useful for cancer research studies. One limitation of using Tolfenamic acid is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
1. Further studies on the anticancer properties of Tolfenamic acid, including its mechanism of action and potential use in cancer treatment.
2. Studies on the effect of Tolfenamic acid on ion channels, including calcium channels, and its potential use in treating neurological disorders.
3. Development of new derivatives of Tolfenamic acid with improved properties and reduced toxicity.
4. Studies on the effect of Tolfenamic acid on cell proliferation and apoptosis, and its potential use in treating other diseases such as autoimmune disorders.
5. Studies on the potential use of Tolfenamic acid in combination with other drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Tolfenamic acid has been used in various scientific research studies due to its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Tolfenamic acid has also been shown to have anticancer properties and has been used in cancer research studies.
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-10-5-7-12(8-6-10)11(2)14-18(15,16)13-4-3-9-17-13/h3-9,11,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLNIUXENGPNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)



![2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423951.png)



![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423990.png)

![4-[(5-chloro-2-thienyl)sulfonyl]morpholine](/img/structure/B4423998.png)